N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound features a benzyl group attached to a triazolopyrimidine core, which is further substituted with a methyl group and a carboxamide group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-7-11(20)19-14(16-9)17-12(18-19)13(21)15-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,21)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNJGHRFXKFODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize the production process. The choice of solvents, catalysts, and reaction parameters is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In the field of chemistry, N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: Biologically, this compound has shown potential as a lead compound for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable tool in the study of enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: In medicine, this compound has been investigated for its pharmacological properties. It has shown promise in the treatment of various diseases, including cancer, inflammation, and microbial infections. Its derivatives are being explored for their potential as antitumor, anti-inflammatory, and antimicrobial agents.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry, catalysis, and the production of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with the benzyl group and triazolopyrimidine core.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar heterocyclic structure and are used in pharmacological research.
Quinazolin-4(3H)-one Derivatives: These compounds contain the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety and are used in agricultural antimicrobial agents.
Uniqueness: N-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of the benzyl group, which can significantly influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
